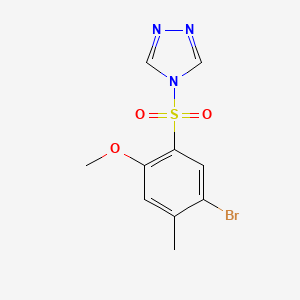![molecular formula C12H12N2O B6427376 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine CAS No. 2640951-44-4](/img/structure/B6427376.png)
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as anisoles . It is a clear colorless to slightly yellow liquid . It can be used as an intermediate to synthesize other compounds .
Synthesis Analysis
The synthesis of 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine involves a reaction of 5-bromo-2-methoxypyridine and bis(pinacolato)diboron to produce 2-methoxypyridine-5-boronic acid pinacol ester. This ester then reacts with 2-halogenated pyridine to produce this compound .Molecular Structure Analysis
The molecular weight of this compound is 186.21 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Most of the reactions of this compound are centered on the methyl group. For example, it is a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .Physical And Chemical Properties Analysis
This compound is a clear colorless to slightly yellow liquid . It has a molecular weight of 186.21 .科学研究应用
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine has been studied for its potential use in the synthesis of new compounds, as a starting material for organic synthesis, and for its biochemical and physiological effects. It has been used in the synthesis of a variety of compounds, including those with anti-inflammatory and anti-cancer properties, as well as compounds that interact with serotonin receptors. It has also been used as a starting material for the synthesis of other heterocyclic aromatic compounds, such as 2-methyl-5-thiazole, and in the synthesis of peptides. In addition, this compound has been studied for its potential applications in drug delivery systems.
作用机制
Target of Action
Related compounds have been used in the synthesis of various pharmaceuticals . For instance, 2-methoxypyridine derivatives have been used as intermediates in the synthesis of erythromycin macrolide antibiotics .
Mode of Action
It’s worth noting that related compounds have shown inhibitory action at nanomolar levels when used as ligands of platinum complexes .
Biochemical Pathways
Related compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Related compounds have shown potential in the production of antibacterial and antiprotozoal agents .
Action Environment
It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
实验室实验的优点和局限性
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine has several advantages for use in lab experiments, including its relatively low cost and its ability to be synthesized in a two-step process. Additionally, its anti-inflammatory and anti-cancer properties make it a useful tool for studying these processes. However, this compound also has several limitations, including its low solubility in water, which makes it difficult to use in certain experiments. Additionally, its potential interactions with serotonin receptors make it difficult to study its effects on the brain.
未来方向
There are a number of potential future directions for the study of 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine. These include further research into its mechanism of action, its potential applications in drug delivery systems, and its use as a starting material for the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects, as well as its potential interactions with serotonin receptors, could provide valuable insight into its potential applications. Finally, further research into its solubility and bioavailability could improve its potential for use in lab experiments.
合成方法
2-methyl-5-[(pyridin-2-yl)methoxy]pyridine can be synthesized in a two-step process, beginning with the reaction of 2-methylpyridine and dimethylformamide (DMF). This reaction produces 2-methyl-5-pyridone, which is then reacted with methoxyacetaldehyde in the presence of a base, such as sodium hydroxide. The resulting product is this compound. This synthesis method has been shown to be effective in producing high yields of this compound.
安全和危害
生化分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
2-methyl-5-(pyridin-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-5-6-12(8-14-10)15-9-11-4-2-3-7-13-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZONPNISLZBTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
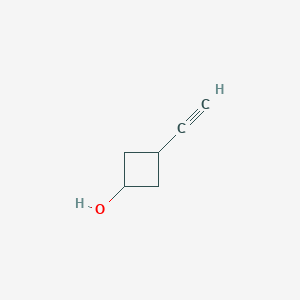
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)
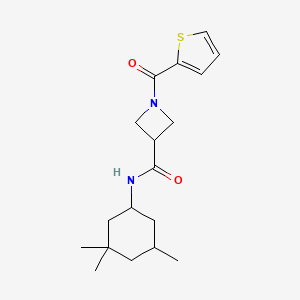

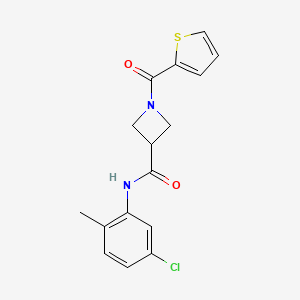
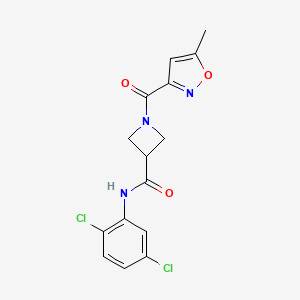
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)
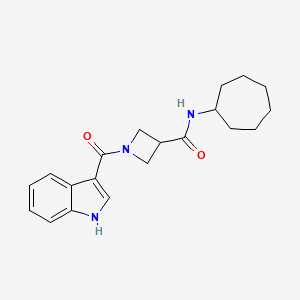
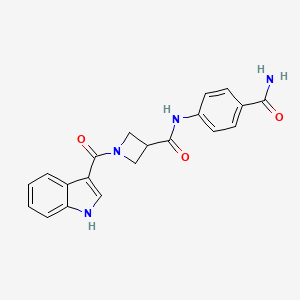
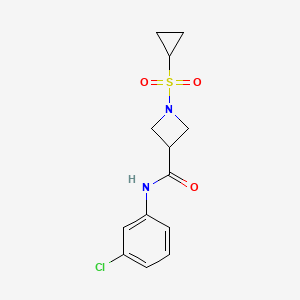
![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427369.png)
